REACTION_SMILES
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[Br:16][CH2:17][CH:18]([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:23][CH3:24].[Br:1][c:2]1[cH:3][c:4]2[nH:5][c:6]3[cH:7][c:8]([Br:15])[cH:9][cH:10][c:11]3[c:12]2[cH:13][cH:14]1.[CH2:26]([N+:27]([CH2:28][CH2:29][CH2:30][CH3:31])([CH2:32][CH2:33][CH2:34][CH3:35])[CH2:36][CH2:37][CH2:38][CH3:39])[CH2:40][CH2:41][CH3:42].[CH3:45][C:46](=[O:47])[CH3:48].[Na+:44].[OH-:43].[SH2:25]>>[Br:1][c:2]1[cH:3][c:4]2[n:5]([CH2:17][CH:18]([CH2:19][CH2:20][CH2:21][CH3:22])[CH2:23][CH3:24])[c:6]3[cH:7][c:8]([Br:15])[cH:9][cH:10][c:11]3[c:12]2[cH:13][cH:14]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCC(CC)CBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccc2c(c1)[nH]c1cc(Br)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
S
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Name
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Type
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product
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Smiles
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CCCCC(CC)Cn1c2cc(Br)ccc2c2ccc(Br)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |